molecular formula C17H26BNO3 B1377264 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 1409999-54-7

2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B1377264
CAS No.: 1409999-54-7
M. Wt: 303.2 g/mol
InChI Key: IGYCMBQKZPTDFG-UHFFFAOYSA-N
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Description

“2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide” is a chemical compound with the molecular formula C17H26BNO3 . It is also known by other names such as “4-(Tert-butylcarbonylamino)phenylboronic acid pinacol ester” and “2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide” among others .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 47.6 Ų . The exact mass and monoisotopic mass of the compound are both 303.2005739 g/mol .

Scientific Research Applications

2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has been studied in laboratory experiments to explore its potential applications in biochemistry and physiology. It has been used in studies to examine the effects of boron-containing compounds on biological systems. It has been found to have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. It has also been studied for its potential to act as a drug delivery system for other drugs.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that this compound is not yet approved for use in humans, so the long-term safety of the compound is not yet known.

Future Directions

The potential of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is still being explored. There are several potential future directions for research, including further studies to investigate its potential applications in the treatment of diseases such as cancer and Alzheimer’s disease. It is also possible that this compound could be used as a drug delivery system for other drugs. In addition, further studies could be conducted to explore the potential effects of this compound on biochemical and physiological processes. Finally, further studies could be conducted to investigate the long-term safety of this compound.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-15(2,3)14(20)19-13-10-8-12(9-11-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCMBQKZPTDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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